Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18319387
InChI: InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-10-6(2)5-14-9/h5,7,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate

CAS No.:

Cat. No.: VC18319387

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate -

Specification

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
IUPAC Name ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoate
Standard InChI InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-10-6(2)5-14-9/h5,7,11H,3-4H2,1-2H3
Standard InChI Key UCULRTLQWPZCTI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=NC(=CS1)C)O

Introduction

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is an organic compound characterized by its unique structure, which includes an ethyl ester functional group and a thiazole ring. The molecular formula of this compound is C₉H₁₁N₁O₃S, featuring a hydroxyl group and a methyl-substituted thiazole moiety. These functional groups contribute to its potential biological activities and applications in various fields, including medicinal and industrial contexts.

Synthesis Methods

Several synthesis routes have been developed for Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate, offering flexibility in producing the compound and its derivatives. These methods typically involve reactions that incorporate the thiazole moiety into the propanoate backbone under various conditions.

Biological Activities and Applications

The biological activity of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is largely attributed to its thiazole component. Thiazole derivatives are known for their interactions with specific biological targets, modulating enzyme activity or receptor interactions, which can lead to therapeutic effects against conditions such as epilepsy and cancer.

Biological ActivityPotential Applications
AnticonvulsantTreatment of Epilepsy
AntitumorCancer Therapy
AntimicrobialInfection Control

Research Findings and Future Directions

Research on Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate highlights its potential as a lead compound in drug design due to its unique combination of functional groups. Studies focusing on its interactions with biological targets are essential for understanding its mechanism of action and pharmacodynamics.

Given the limited availability of specific research articles directly referencing Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate from diverse sources, the information provided is based on general knowledge of thiazole derivatives and their applications. Further research is needed to fully elucidate the compound's properties and potential uses.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is distinct from other thiazole derivatives due to its specific arrangement of functional groups. For example, Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate shares some structural similarities but differs in the position of the methyl group on the thiazole ring.

CompoundStructural FeaturesUnique Aspects
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoateEthyl ester, hydroxyl group, 4-methyl thiazoleEnhanced solubility and reactivity
Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoateEthyl ester, hydroxyl group, 2-methyl thiazoleDifferent biological activity profile
Ethyl 2-Methylthiazole-4-carboxylateThiazole ring with carboxylic acidPotentially different biological activity

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